Heteroclitin B

説明

特性

IUPAC Name |

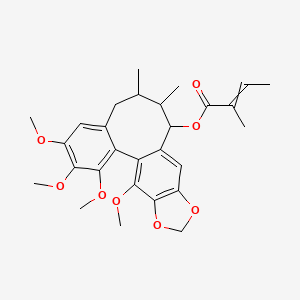

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUDCPSZWPLXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heteroclitin B: A Technical Guide to its Natural Source, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B is a member of the dibenzocyclooctadiene lignan (B3055560) family, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, structural elucidation, and biosynthetic origin of this compound. While specific mechanistic studies on this compound are limited, this document also explores the known biological activities of closely related lignans (B1203133) from its natural source, offering insights into its potential therapeutic applications. Detailed experimental protocols for the isolation and characterization of such compounds are provided, alongside diagrams illustrating key experimental workflows and the biosynthetic pathway of dibenzocyclooctadiene lignans.

Natural Source and Origin

This compound is a secondary metabolite isolated from the plant species Kadsura heteroclita (Roxb.) Craib.[1][2][3] This climbing woody vine belongs to the Schisandraceae family and is predominantly found in the southwestern regions of China[3]. Various parts of Kadsura heteroclita, particularly the stems, have been a source for the discovery of a wide array of bioactive lignans, including numerous compounds designated as "Heteroclitin"[1]. The presence of a diverse range of these lignans underscores the significance of this plant as a valuable resource for natural product chemistry and drug discovery.

Isolation and Structure Elucidation

The isolation of this compound and its congeners from Kadsura heteroclita typically involves a multi-step process combining extraction and chromatographic techniques. The structural identity of these complex molecules is then determined using a suite of modern spectroscopic methods.

General Experimental Protocol for Isolation

The following protocol is a representative example of the methodology used for the isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita.

2.1.1. Plant Material and Extraction The dried and powdered stems of Kadsura heteroclita are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with organic solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and methanol, to yield crude extracts.

2.1.2. Chromatographic Separation The crude extracts are then subjected to a series of chromatographic separations to isolate individual compounds.

-

Column Chromatography: The crude extract is initially fractionated using silica (B1680970) gel column chromatography with a gradient elution system, often a mixture of petroleum ether and ethyl acetate of increasing polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of compounds with similar polarities are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

2.1.3. Purity Assessment The purity of the isolated this compound is assessed by analytical HPLC, where it should appear as a single, sharp peak.

Structure Elucidation

The chemical structure of this compound is elucidated through a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

-

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

While a specific publication detailing the initial isolation of this compound with its complete quantitative data was not identified in the current search, the following table presents representative ¹H and ¹³C NMR data for a dibenzocyclooctadiene lignan scaffold, based on data for related compounds isolated from Kadsura heteroclita.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 130-140 | 6.5-7.0 (s) |

| 2 | 110-120 | - |

| 3 | 140-150 | - |

| 4 | 110-120 | 6.5-7.0 (s) |

| 5 | 30-40 | 2.0-2.5 (m) |

| 6 | 40-50 | 1.5-2.0 (m) |

| 7 | 70-80 | 4.0-4.5 (m) |

| 8 | 40-50 | 1.5-2.0 (m) |

| 9 | 30-40 | 2.0-2.5 (m) |

| 10 | 110-120 | 6.5-7.0 (s) |

| 11 | 140-150 | - |

| 12 | 130-140 | - |

| 13 | 110-120 | 6.5-7.0 (s) |

| OMe | 55-60 | 3.5-4.0 (s) |

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex enzymatic process that begins with the shikimate pathway. The general biosynthetic route is outlined below.

Phenylpropanoid Pathway

The biosynthesis starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to various phenylpropanoid units, such as coniferyl alcohol and sinapyl alcohol, through a series of enzymatic reactions.

Lignan Formation

Two phenylpropanoid units undergo oxidative coupling to form a variety of lignan skeletons. For dibenzocyclooctadiene lignans, this involves the formation of a dibenzylbutane intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring.

Tailoring Reactions

Following the formation of the core dibenzocyclooctadiene skeleton, a series of tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, modify the structure to produce the vast diversity of naturally occurring lignans like this compound.

Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.

Biological Activities of Related Lignans

While specific studies on the biological activities and mechanism of action of this compound are not extensively available, numerous other dibenzocyclooctadiene lignans isolated from Kadsura heteroclita have demonstrated a range of interesting pharmacological effects. These findings provide a strong rationale for the further investigation of this compound.

Cytotoxic and Anti-cancer Activity

Several lignans from Kadsura species have exhibited cytotoxic effects against various cancer cell lines. For instance, some related compounds have shown activity against leukemia, lung cancer, and colon cancer cell lines. The mechanism of action for some of these lignans involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Certain dibenzocyclooctadiene lignans have been reported to possess anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Antiviral Activity

Some lignans isolated from Kadsura heteroclita have been shown to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

The diverse biological activities of lignans from Kadsura heteroclita suggest that this compound may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its biological potential and mechanism of action.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a class of natural products with significant potential for drug development. This technical guide has outlined its natural source, detailed the methodologies for its isolation and structural characterization, and provided an overview of its biosynthetic origins. While further research is needed to fully understand the specific biological activities and mechanisms of action of this compound, the known pharmacological properties of related compounds suggest that it is a promising candidate for future investigation in areas such as oncology, inflammation, and infectious diseases. The protocols and information presented herein provide a solid foundation for researchers to pursue further studies on this intriguing natural product.

References

Heteroclitin B: A Technical Guide to its Natural Source, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B is a member of the dibenzocyclooctadiene lignan (B3055560) family, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, structural elucidation, and biosynthetic origin of this compound. While specific mechanistic studies on this compound are limited, this document also explores the known biological activities of closely related lignans (B1203133) from its natural source, offering insights into its potential therapeutic applications. Detailed experimental protocols for the isolation and characterization of such compounds are provided, alongside diagrams illustrating key experimental workflows and the biosynthetic pathway of dibenzocyclooctadiene lignans.

Natural Source and Origin

This compound is a secondary metabolite isolated from the plant species Kadsura heteroclita (Roxb.) Craib.[1][2][3] This climbing woody vine belongs to the Schisandraceae family and is predominantly found in the southwestern regions of China[3]. Various parts of Kadsura heteroclita, particularly the stems, have been a source for the discovery of a wide array of bioactive lignans, including numerous compounds designated as "Heteroclitin"[1]. The presence of a diverse range of these lignans underscores the significance of this plant as a valuable resource for natural product chemistry and drug discovery.

Isolation and Structure Elucidation

The isolation of this compound and its congeners from Kadsura heteroclita typically involves a multi-step process combining extraction and chromatographic techniques. The structural identity of these complex molecules is then determined using a suite of modern spectroscopic methods.

General Experimental Protocol for Isolation

The following protocol is a representative example of the methodology used for the isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita.

2.1.1. Plant Material and Extraction The dried and powdered stems of Kadsura heteroclita are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with organic solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and methanol, to yield crude extracts.

2.1.2. Chromatographic Separation The crude extracts are then subjected to a series of chromatographic separations to isolate individual compounds.

-

Column Chromatography: The crude extract is initially fractionated using silica (B1680970) gel column chromatography with a gradient elution system, often a mixture of petroleum ether and ethyl acetate of increasing polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of compounds with similar polarities are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

2.1.3. Purity Assessment The purity of the isolated this compound is assessed by analytical HPLC, where it should appear as a single, sharp peak.

Structure Elucidation

The chemical structure of this compound is elucidated through a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

-

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

While a specific publication detailing the initial isolation of this compound with its complete quantitative data was not identified in the current search, the following table presents representative ¹H and ¹³C NMR data for a dibenzocyclooctadiene lignan scaffold, based on data for related compounds isolated from Kadsura heteroclita.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 130-140 | 6.5-7.0 (s) |

| 2 | 110-120 | - |

| 3 | 140-150 | - |

| 4 | 110-120 | 6.5-7.0 (s) |

| 5 | 30-40 | 2.0-2.5 (m) |

| 6 | 40-50 | 1.5-2.0 (m) |

| 7 | 70-80 | 4.0-4.5 (m) |

| 8 | 40-50 | 1.5-2.0 (m) |

| 9 | 30-40 | 2.0-2.5 (m) |

| 10 | 110-120 | 6.5-7.0 (s) |

| 11 | 140-150 | - |

| 12 | 130-140 | - |

| 13 | 110-120 | 6.5-7.0 (s) |

| OMe | 55-60 | 3.5-4.0 (s) |

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex enzymatic process that begins with the shikimate pathway. The general biosynthetic route is outlined below.

Phenylpropanoid Pathway

The biosynthesis starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to various phenylpropanoid units, such as coniferyl alcohol and sinapyl alcohol, through a series of enzymatic reactions.

Lignan Formation

Two phenylpropanoid units undergo oxidative coupling to form a variety of lignan skeletons. For dibenzocyclooctadiene lignans, this involves the formation of a dibenzylbutane intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring.

Tailoring Reactions

Following the formation of the core dibenzocyclooctadiene skeleton, a series of tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, modify the structure to produce the vast diversity of naturally occurring lignans like this compound.

Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.

Biological Activities of Related Lignans

While specific studies on the biological activities and mechanism of action of this compound are not extensively available, numerous other dibenzocyclooctadiene lignans isolated from Kadsura heteroclita have demonstrated a range of interesting pharmacological effects. These findings provide a strong rationale for the further investigation of this compound.

Cytotoxic and Anti-cancer Activity

Several lignans from Kadsura species have exhibited cytotoxic effects against various cancer cell lines. For instance, some related compounds have shown activity against leukemia, lung cancer, and colon cancer cell lines. The mechanism of action for some of these lignans involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Certain dibenzocyclooctadiene lignans have been reported to possess anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Antiviral Activity

Some lignans isolated from Kadsura heteroclita have been shown to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

The diverse biological activities of lignans from Kadsura heteroclita suggest that this compound may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its biological potential and mechanism of action.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a class of natural products with significant potential for drug development. This technical guide has outlined its natural source, detailed the methodologies for its isolation and structural characterization, and provided an overview of its biosynthetic origins. While further research is needed to fully understand the specific biological activities and mechanisms of action of this compound, the known pharmacological properties of related compounds suggest that it is a promising candidate for future investigation in areas such as oncology, inflammation, and infectious diseases. The protocols and information presented herein provide a solid foundation for researchers to pursue further studies on this intriguing natural product.

References

Heteroclitin B: A Technical Guide to its Natural Source, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin B is a member of the dibenzocyclooctadiene lignan family, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, structural elucidation, and biosynthetic origin of this compound. While specific mechanistic studies on this compound are limited, this document also explores the known biological activities of closely related lignans from its natural source, offering insights into its potential therapeutic applications. Detailed experimental protocols for the isolation and characterization of such compounds are provided, alongside diagrams illustrating key experimental workflows and the biosynthetic pathway of dibenzocyclooctadiene lignans.

Natural Source and Origin

This compound is a secondary metabolite isolated from the plant species Kadsura heteroclita (Roxb.) Craib.[1][2][3] This climbing woody vine belongs to the Schisandraceae family and is predominantly found in the southwestern regions of China[3]. Various parts of Kadsura heteroclita, particularly the stems, have been a source for the discovery of a wide array of bioactive lignans, including numerous compounds designated as "Heteroclitin"[1]. The presence of a diverse range of these lignans underscores the significance of this plant as a valuable resource for natural product chemistry and drug discovery.

Isolation and Structure Elucidation

The isolation of this compound and its congeners from Kadsura heteroclita typically involves a multi-step process combining extraction and chromatographic techniques. The structural identity of these complex molecules is then determined using a suite of modern spectroscopic methods.

General Experimental Protocol for Isolation

The following protocol is a representative example of the methodology used for the isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita.

2.1.1. Plant Material and Extraction The dried and powdered stems of Kadsura heteroclita are subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with organic solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol, to yield crude extracts.

2.1.2. Chromatographic Separation The crude extracts are then subjected to a series of chromatographic separations to isolate individual compounds.

-

Column Chromatography: The crude extract is initially fractionated using silica gel column chromatography with a gradient elution system, often a mixture of petroleum ether and ethyl acetate of increasing polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of compounds with similar polarities are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically achieved using semi-preparative or preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

2.1.3. Purity Assessment The purity of the isolated this compound is assessed by analytical HPLC, where it should appear as a single, sharp peak.

Structure Elucidation

The chemical structure of this compound is elucidated through a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

-

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

While a specific publication detailing the initial isolation of this compound with its complete quantitative data was not identified in the current search, the following table presents representative ¹H and ¹³C NMR data for a dibenzocyclooctadiene lignan scaffold, based on data for related compounds isolated from Kadsura heteroclita.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 130-140 | 6.5-7.0 (s) |

| 2 | 110-120 | - |

| 3 | 140-150 | - |

| 4 | 110-120 | 6.5-7.0 (s) |

| 5 | 30-40 | 2.0-2.5 (m) |

| 6 | 40-50 | 1.5-2.0 (m) |

| 7 | 70-80 | 4.0-4.5 (m) |

| 8 | 40-50 | 1.5-2.0 (m) |

| 9 | 30-40 | 2.0-2.5 (m) |

| 10 | 110-120 | 6.5-7.0 (s) |

| 11 | 140-150 | - |

| 12 | 130-140 | - |

| 13 | 110-120 | 6.5-7.0 (s) |

| OMe | 55-60 | 3.5-4.0 (s) |

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex enzymatic process that begins with the shikimate pathway. The general biosynthetic route is outlined below.

Phenylpropanoid Pathway

The biosynthesis starts with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to various phenylpropanoid units, such as coniferyl alcohol and sinapyl alcohol, through a series of enzymatic reactions.

Lignan Formation

Two phenylpropanoid units undergo oxidative coupling to form a variety of lignan skeletons. For dibenzocyclooctadiene lignans, this involves the formation of a dibenzylbutane intermediate, which then undergoes intramolecular oxidative coupling to form the characteristic eight-membered ring.

Tailoring Reactions

Following the formation of the core dibenzocyclooctadiene skeleton, a series of tailoring enzymes, including hydroxylases, methyltransferases, and glycosyltransferases, modify the structure to produce the vast diversity of naturally occurring lignans like this compound.

Caption: Biosynthetic pathway of dibenzocyclooctadiene lignans.

Biological Activities of Related Lignans

While specific studies on the biological activities and mechanism of action of this compound are not extensively available, numerous other dibenzocyclooctadiene lignans isolated from Kadsura heteroclita have demonstrated a range of interesting pharmacological effects. These findings provide a strong rationale for the further investigation of this compound.

Cytotoxic and Anti-cancer Activity

Several lignans from Kadsura species have exhibited cytotoxic effects against various cancer cell lines. For instance, some related compounds have shown activity against leukemia, lung cancer, and colon cancer cell lines. The mechanism of action for some of these lignans involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Certain dibenzocyclooctadiene lignans have been reported to possess anti-inflammatory properties. The proposed mechanism for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Antiviral Activity

Some lignans isolated from Kadsura heteroclita have been shown to exhibit antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).

The diverse biological activities of lignans from Kadsura heteroclita suggest that this compound may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its biological potential and mechanism of action.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, represents a class of natural products with significant potential for drug development. This technical guide has outlined its natural source, detailed the methodologies for its isolation and structural characterization, and provided an overview of its biosynthetic origins. While further research is needed to fully understand the specific biological activities and mechanisms of action of this compound, the known pharmacological properties of related compounds suggest that it is a promising candidate for future investigation in areas such as oncology, inflammation, and infectious diseases. The protocols and information presented herein provide a solid foundation for researchers to pursue further studies on this intriguing natural product.

References

Unraveling the Enigmatic Identity of Heteroclitin B: A Case of Mistaken Identity in Chemical Databases

An in-depth investigation into the chemical identity of Heteroclitin B reveals a significant discrepancy within public chemical databases, most notably PubChem. The compound listed as "this compound" under the PubChem Compound Identification (CID) number 23259948 is, in fact, structurally identical to Heteroclitin C. This ambiguity complicates efforts to define the unique chemical structure and stereochemistry of a distinct "this compound" molecule.

Heteroclitins are a class of dibenzocyclooctadiene lignans, a group of natural products isolated from plants of the Kadsura genus, particularly Kadsura heteroclita. These compounds have attracted interest from researchers due to their potential biological activities. While numerous Heteroclitin analogues, such as Heteroclitin D, F, G, H, and others, have been isolated and their structures rigorously characterized in peer-reviewed scientific literature, a definitive, unique structure for "this compound" remains elusive.

The PubChem entry for CID 23259948, while labeled "this compound," provides the molecular formula C₂₈H₃₄O₈ and the IUPAC name [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate[1]. Critically, this same chemical information is also assigned to Heteroclitin C in various chemical vendor catalogs and literature references.

This lack of a distinct and verifiable chemical structure for this compound prevents a detailed analysis of its stereochemistry, the presentation of quantitative analytical data, and a summary of the experimental protocols used for its structural elucidation. Without a confirmed molecular identity, any discussion of its potential biological activity or associated signaling pathways would be purely speculative.

The Importance of Primary Literature in Structural Verification

This situation underscores the critical importance of relying on primary, peer-reviewed scientific literature for the definitive identification of chemical compounds. Public databases, while invaluable resources, can sometimes contain errors or outdated information. In the case of this compound, it is plausible that the name was either erroneously entered into the database, or it represents a historical synonym for Heteroclitin C that is no longer in common use.

For researchers, scientists, and drug development professionals, this highlights the necessity of rigorous cross-verification of chemical structures against their original isolation and characterization papers. This due diligence is essential to ensure the integrity and reproducibility of scientific research.

A Call for Clarification

Given the current state of publicly available data, a definitive technical guide on the chemical structure and stereochemistry of a unique "this compound" cannot be responsibly produced. The scientific community would benefit from a formal clarification, either through a correction in the relevant chemical databases or the publication of research that definitively isolates and characterizes a novel compound identified as this compound. Until such a time, the designation "this compound" should be approached with caution, with the understanding that it likely refers to the structure of Heteroclitin C.

References

Unraveling the Enigmatic Identity of Heteroclitin B: A Case of Mistaken Identity in Chemical Databases

An in-depth investigation into the chemical identity of Heteroclitin B reveals a significant discrepancy within public chemical databases, most notably PubChem. The compound listed as "this compound" under the PubChem Compound Identification (CID) number 23259948 is, in fact, structurally identical to Heteroclitin C. This ambiguity complicates efforts to define the unique chemical structure and stereochemistry of a distinct "this compound" molecule.

Heteroclitins are a class of dibenzocyclooctadiene lignans, a group of natural products isolated from plants of the Kadsura genus, particularly Kadsura heteroclita. These compounds have attracted interest from researchers due to their potential biological activities. While numerous Heteroclitin analogues, such as Heteroclitin D, F, G, H, and others, have been isolated and their structures rigorously characterized in peer-reviewed scientific literature, a definitive, unique structure for "this compound" remains elusive.

The PubChem entry for CID 23259948, while labeled "this compound," provides the molecular formula C₂₈H₃₄O₈ and the IUPAC name [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate[1]. Critically, this same chemical information is also assigned to Heteroclitin C in various chemical vendor catalogs and literature references.

This lack of a distinct and verifiable chemical structure for this compound prevents a detailed analysis of its stereochemistry, the presentation of quantitative analytical data, and a summary of the experimental protocols used for its structural elucidation. Without a confirmed molecular identity, any discussion of its potential biological activity or associated signaling pathways would be purely speculative.

The Importance of Primary Literature in Structural Verification

This situation underscores the critical importance of relying on primary, peer-reviewed scientific literature for the definitive identification of chemical compounds. Public databases, while invaluable resources, can sometimes contain errors or outdated information. In the case of this compound, it is plausible that the name was either erroneously entered into the database, or it represents a historical synonym for Heteroclitin C that is no longer in common use.

For researchers, scientists, and drug development professionals, this highlights the necessity of rigorous cross-verification of chemical structures against their original isolation and characterization papers. This due diligence is essential to ensure the integrity and reproducibility of scientific research.

A Call for Clarification

Given the current state of publicly available data, a definitive technical guide on the chemical structure and stereochemistry of a unique "this compound" cannot be responsibly produced. The scientific community would benefit from a formal clarification, either through a correction in the relevant chemical databases or the publication of research that definitively isolates and characterizes a novel compound identified as this compound. Until such a time, the designation "this compound" should be approached with caution, with the understanding that it likely refers to the structure of Heteroclitin C.

References

Unraveling the Enigmatic Identity of Heteroclitin B: A Case of Mistaken Identity in Chemical Databases

An in-depth investigation into the chemical identity of Heteroclitin B reveals a significant discrepancy within public chemical databases, most notably PubChem. The compound listed as "this compound" under the PubChem Compound Identification (CID) number 23259948 is, in fact, structurally identical to Heteroclitin C. This ambiguity complicates efforts to define the unique chemical structure and stereochemistry of a distinct "this compound" molecule.

Heteroclitins are a class of dibenzocyclooctadiene lignans, a group of natural products isolated from plants of the Kadsura genus, particularly Kadsura heteroclita. These compounds have attracted interest from researchers due to their potential biological activities. While numerous Heteroclitin analogues, such as Heteroclitin D, F, G, H, and others, have been isolated and their structures rigorously characterized in peer-reviewed scientific literature, a definitive, unique structure for "this compound" remains elusive.

The PubChem entry for CID 23259948, while labeled "this compound," provides the molecular formula C₂₈H₃₄O₈ and the IUPAC name [(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate[1]. Critically, this same chemical information is also assigned to Heteroclitin C in various chemical vendor catalogs and literature references.

This lack of a distinct and verifiable chemical structure for this compound prevents a detailed analysis of its stereochemistry, the presentation of quantitative analytical data, and a summary of the experimental protocols used for its structural elucidation. Without a confirmed molecular identity, any discussion of its potential biological activity or associated signaling pathways would be purely speculative.

The Importance of Primary Literature in Structural Verification

This situation underscores the critical importance of relying on primary, peer-reviewed scientific literature for the definitive identification of chemical compounds. Public databases, while invaluable resources, can sometimes contain errors or outdated information. In the case of this compound, it is plausible that the name was either erroneously entered into the database, or it represents a historical synonym for Heteroclitin C that is no longer in common use.

For researchers, scientists, and drug development professionals, this highlights the necessity of rigorous cross-verification of chemical structures against their original isolation and characterization papers. This due diligence is essential to ensure the integrity and reproducibility of scientific research.

A Call for Clarification

Given the current state of publicly available data, a definitive technical guide on the chemical structure and stereochemistry of a unique "this compound" cannot be responsibly produced. The scientific community would benefit from a formal clarification, either through a correction in the relevant chemical databases or the publication of research that definitively isolates and characterizes a novel compound identified as this compound. Until such a time, the designation "this compound" should be approached with caution, with the understanding that it likely refers to the structure of Heteroclitin C.

References

Preliminary Biological Screening of Heteroclitin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a saturated dibenzocyclooctene lignan (B3055560) isolated from plants of the Schisandraceae family, including Kadsura heteroclita, Schisandra chinensis, and Kadsura coccinea.[1][2][3] Lignans from these genera have garnered significant interest in phytochemical and pharmacological research due to a wide range of reported biological activities, such as anti-inflammatory, anti-HIV, and cytotoxic effects.[2][4] This technical guide provides a focused overview of the preliminary biological screening of this compound, with a primary emphasis on its cytotoxic activity against human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against various human tumor cell lines. A key study evaluated its growth inhibitory effects, with the results summarized in the table below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 5.1–20.0 |

| DU145 | Prostate Carcinoma | 5.1–20.0 |

| KB | Epidermoid Carcinoma | 5.1–20.0 |

| HCT-8 | Ileocecal Carcinoma | 5.1–20.0 |

Data sourced from a study on the cytotoxic and potential anticancer constituents from Schisandra pubescens.

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is a common and reliable method for assessing the cytotoxicity of chemical compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Culture and Plating:

-

Human cancer cell lines (e.g., A549, DU145, KB, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested during their exponential growth phase.

-

A cell suspension is prepared, and cell density is determined.

-

Cells are seeded into 96-well microtiter plates at an optimized density (typically 5,000-20,000 cells per well) and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.

-

The culture medium from the cell plates is removed, and the medium containing the various concentrations of this compound is added.

-

Control wells containing vehicle (e.g., DMSO) without the compound are also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

-

After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.

-

The plates are washed multiple times with water to remove the TCA and air-dried.

-

A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

-

Unbound SRB is removed by washing the plates with 1% acetic acid.

4. Measurement and Data Analysis:

-

The plates are air-dried, and the protein-bound SRB is solubilized by adding a Tris base solution to each well.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 515 nm.

-

The percentage of cell growth inhibition is calculated relative to the control wells.

-

The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship of Preliminary Screening Data

References

Preliminary Biological Screening of Heteroclitin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a saturated dibenzocyclooctene lignan (B3055560) isolated from plants of the Schisandraceae family, including Kadsura heteroclita, Schisandra chinensis, and Kadsura coccinea.[1][2][3] Lignans from these genera have garnered significant interest in phytochemical and pharmacological research due to a wide range of reported biological activities, such as anti-inflammatory, anti-HIV, and cytotoxic effects.[2][4] This technical guide provides a focused overview of the preliminary biological screening of this compound, with a primary emphasis on its cytotoxic activity against human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against various human tumor cell lines. A key study evaluated its growth inhibitory effects, with the results summarized in the table below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 5.1–20.0 |

| DU145 | Prostate Carcinoma | 5.1–20.0 |

| KB | Epidermoid Carcinoma | 5.1–20.0 |

| HCT-8 | Ileocecal Carcinoma | 5.1–20.0 |

Data sourced from a study on the cytotoxic and potential anticancer constituents from Schisandra pubescens.

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is a common and reliable method for assessing the cytotoxicity of chemical compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Culture and Plating:

-

Human cancer cell lines (e.g., A549, DU145, KB, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested during their exponential growth phase.

-

A cell suspension is prepared, and cell density is determined.

-

Cells are seeded into 96-well microtiter plates at an optimized density (typically 5,000-20,000 cells per well) and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.

-

The culture medium from the cell plates is removed, and the medium containing the various concentrations of this compound is added.

-

Control wells containing vehicle (e.g., DMSO) without the compound are also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

-

After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.

-

The plates are washed multiple times with water to remove the TCA and air-dried.

-

A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

-

Unbound SRB is removed by washing the plates with 1% acetic acid.

4. Measurement and Data Analysis:

-

The plates are air-dried, and the protein-bound SRB is solubilized by adding a Tris base solution to each well.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 515 nm.

-

The percentage of cell growth inhibition is calculated relative to the control wells.

-

The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship of Preliminary Screening Data

References

Preliminary Biological Screening of Heteroclitin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a saturated dibenzocyclooctene lignan isolated from plants of the Schisandraceae family, including Kadsura heteroclita, Schisandra chinensis, and Kadsura coccinea.[1][2][3] Lignans from these genera have garnered significant interest in phytochemical and pharmacological research due to a wide range of reported biological activities, such as anti-inflammatory, anti-HIV, and cytotoxic effects.[2][4] This technical guide provides a focused overview of the preliminary biological screening of this compound, with a primary emphasis on its cytotoxic activity against human cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Cytotoxic Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against various human tumor cell lines. A key study evaluated its growth inhibitory effects, with the results summarized in the table below.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µg/mL) |

| A549 | Lung Carcinoma | 5.1–20.0 |

| DU145 | Prostate Carcinoma | 5.1–20.0 |

| KB | Epidermoid Carcinoma | 5.1–20.0 |

| HCT-8 | Ileocecal Carcinoma | 5.1–20.0 |

Data sourced from a study on the cytotoxic and potential anticancer constituents from Schisandra pubescens.

Experimental Protocols

The following is a detailed methodology for a representative cytotoxicity assay, the Sulforhodamine B (SRB) assay, which is a common and reliable method for assessing the cytotoxicity of chemical compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

1. Cell Culture and Plating:

-

Human cancer cell lines (e.g., A549, DU145, KB, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested during their exponential growth phase.

-

A cell suspension is prepared, and cell density is determined.

-

Cells are seeded into 96-well microtiter plates at an optimized density (typically 5,000-20,000 cells per well) and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.

-

The culture medium from the cell plates is removed, and the medium containing the various concentrations of this compound is added.

-

Control wells containing vehicle (e.g., DMSO) without the compound are also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation and Staining:

-

After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold trichloroacetic acid (TCA) to each well. The plates are then incubated at 4°C for 1 hour.

-

The plates are washed multiple times with water to remove the TCA and air-dried.

-

A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

-

Unbound SRB is removed by washing the plates with 1% acetic acid.

4. Measurement and Data Analysis:

-

The plates are air-dried, and the protein-bound SRB is solubilized by adding a Tris base solution to each well.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 515 nm.

-

The percentage of cell growth inhibition is calculated relative to the control wells.

-

The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Logical Relationship of Preliminary Screening Data

References

An In-depth Review of Lignans (B1203133) from the Schisandraceae Family for Drug Development Professionals

The Schisandraceae family of plants, a cornerstone of traditional medicine, presents a rich reservoir of bioactive lignans. Among these, Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560), has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related lignans, focusing on their chemical properties, isolation, biological activities, and underlying mechanisms of action to support further research and drug development endeavors.

Chemical Properties and Structure

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a central eight-membered ring formed by the dimerization of two phenylpropanoid units. The specific stereochemistry and substitutions on the aromatic rings and the cyclooctadiene core are crucial for its biological activity.

Isolation and Characterization

The isolation of this compound and similar lignans from plant material, typically the stems and fruits of Kadsura and Schisandra species, is a multi-step process requiring careful chromatographic separation.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on methods reported for the isolation of dibenzocyclooctadiene lignans from the Schisandraceae family.

Plant Material Extraction:

-

Air-dried and powdered plant material (e.g., stems of Kadsura heteroclita) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol (B145695) or methanol, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

Chromatographic Purification:

-

The chloroform or ethyl acetate fraction, typically enriched in lignans, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the fractions.

-

Fractions containing compounds of interest are identified by thin-layer chromatography (TLC) analysis.

-

Further purification of the lignan-rich fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification to obtain pure this compound is often accomplished using semi-preparative high-performance liquid chromatography (HPLC).[1][2]

Structure Elucidation:

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.

Biological Activities of this compound and Related Lignans

Lignans from the Schisandraceae family, including this compound, have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines. A study investigating the cytotoxic constituents from the stems of Schisandra pubescens found that a mixture of compounds including kadsufolin A, kadsufolin D, angeloylbinankadsurin A, and this compound showed significant cytotoxic activities.

| Cell Line | Cancer Type | GI50 (µg/mL) |

| A549 | Lung Carcinoma | 5.1–20.0 |

| DU145 | Prostate Carcinoma | 5.1–20.0 |

| KB | Epidermoid Carcinoma | 5.1–20.0 |

| HCT-8 | Ileocecal Adenocarcinoma | 5.1–20.0 |

Note: The specific GI50 value for this compound alone was not detailed in the available literature.

Neuroprotective Activity

While specific studies on the neuroprotective effects of this compound are limited, related lignans from the Schisandraceae family have shown promise in this area. The general experimental approach to assess neuroprotective activity often involves in vitro cell-based assays.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specific period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.[3][4][5]

-

Mechanism of Action Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of apoptosis-related proteins.

Hepatoprotective Activity

Experimental Protocol: In Vivo Hepatoprotection Assay in a Rat Model

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Liver Injury: Acute liver injury is induced by the administration of a hepatotoxin, most commonly carbon tetrachloride (CCl4), dissolved in a vehicle like olive oil, via intraperitoneal injection.

-

Treatment: Animals are pre-treated with this compound, administered orally or intraperitoneally for a set period before CCl4 administration. A positive control group treated with a known hepatoprotective agent like silymarin (B1681676) is also included.

-

Biochemical Analysis: After a specific time following CCl4 injection, blood samples are collected to measure the serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

-

Histopathological Examination: Liver tissues are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for histopathological evaluation to assess the extent of liver damage, such as necrosis and inflammation.

-

Oxidative Stress Markers: Liver homogenates can be analyzed for markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

Signaling Pathways

The therapeutic effects of lignans from the Schisandraceae family are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cellular stress responses. While the specific pathways modulated by this compound require further investigation, related lignans are known to interact with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lignans may inhibit this pathway by preventing the degradation of IκBα.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Some lignans have been shown to inhibit the phosphorylation of these MAPKs.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Overview

The general workflow for the investigation of this compound and related lignans from initial discovery to biological characterization is outlined below.

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound and other lignans from the Schisandraceae family represent a promising class of natural products with diverse and potent biological activities. While preliminary studies have highlighted their cytotoxic potential, further research is imperative to fully elucidate their therapeutic efficacy and mechanisms of action in other areas such as neuroprotection and hepatoprotection. Specifically, future studies should focus on obtaining precise quantitative data (e.g., IC50 and EC50 values) for pure this compound in various biological assays and delineating its specific molecular targets and effects on key signaling pathways. Such data will be invaluable for the rational design and development of novel therapeutics based on this fascinating class of natural compounds.

References

- 1. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]

An In-depth Review of Lignans (B1203133) from the Schisandraceae Family for Drug Development Professionals

The Schisandraceae family of plants, a cornerstone of traditional medicine, presents a rich reservoir of bioactive lignans. Among these, Heteroclitin B, a dibenzocyclooctadiene lignan (B3055560), has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related lignans, focusing on their chemical properties, isolation, biological activities, and underlying mechanisms of action to support further research and drug development endeavors.

Chemical Properties and Structure

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a central eight-membered ring formed by the dimerization of two phenylpropanoid units. The specific stereochemistry and substitutions on the aromatic rings and the cyclooctadiene core are crucial for its biological activity.

Isolation and Characterization

The isolation of this compound and similar lignans from plant material, typically the stems and fruits of Kadsura and Schisandra species, is a multi-step process requiring careful chromatographic separation.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on methods reported for the isolation of dibenzocyclooctadiene lignans from the Schisandraceae family.

Plant Material Extraction:

-

Air-dried and powdered plant material (e.g., stems of Kadsura heteroclita) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol (B145695) or methanol, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

Chromatographic Purification:

-

The chloroform or ethyl acetate fraction, typically enriched in lignans, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the fractions.

-

Fractions containing compounds of interest are identified by thin-layer chromatography (TLC) analysis.

-

Further purification of the lignan-rich fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification to obtain pure this compound is often accomplished using semi-preparative high-performance liquid chromatography (HPLC).[1][2]

Structure Elucidation:

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.

Biological Activities of this compound and Related Lignans

Lignans from the Schisandraceae family, including this compound, have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines. A study investigating the cytotoxic constituents from the stems of Schisandra pubescens found that a mixture of compounds including kadsufolin A, kadsufolin D, angeloylbinankadsurin A, and this compound showed significant cytotoxic activities.

| Cell Line | Cancer Type | GI50 (µg/mL) |

| A549 | Lung Carcinoma | 5.1–20.0 |

| DU145 | Prostate Carcinoma | 5.1–20.0 |

| KB | Epidermoid Carcinoma | 5.1–20.0 |

| HCT-8 | Ileocecal Adenocarcinoma | 5.1–20.0 |

Note: The specific GI50 value for this compound alone was not detailed in the available literature.

Neuroprotective Activity

While specific studies on the neuroprotective effects of this compound are limited, related lignans from the Schisandraceae family have shown promise in this area. The general experimental approach to assess neuroprotective activity often involves in vitro cell-based assays.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specific period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.[3][4][5]

-

Mechanism of Action Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of apoptosis-related proteins.

Hepatoprotective Activity

Experimental Protocol: In Vivo Hepatoprotection Assay in a Rat Model

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Liver Injury: Acute liver injury is induced by the administration of a hepatotoxin, most commonly carbon tetrachloride (CCl4), dissolved in a vehicle like olive oil, via intraperitoneal injection.

-

Treatment: Animals are pre-treated with this compound, administered orally or intraperitoneally for a set period before CCl4 administration. A positive control group treated with a known hepatoprotective agent like silymarin (B1681676) is also included.

-

Biochemical Analysis: After a specific time following CCl4 injection, blood samples are collected to measure the serum levels of liver injury markers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

-

Histopathological Examination: Liver tissues are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for histopathological evaluation to assess the extent of liver damage, such as necrosis and inflammation.

-

Oxidative Stress Markers: Liver homogenates can be analyzed for markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

Signaling Pathways

The therapeutic effects of lignans from the Schisandraceae family are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cellular stress responses. While the specific pathways modulated by this compound require further investigation, related lignans are known to interact with the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lignans may inhibit this pathway by preventing the degradation of IκBα.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Some lignans have been shown to inhibit the phosphorylation of these MAPKs.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Overview

The general workflow for the investigation of this compound and related lignans from initial discovery to biological characterization is outlined below.

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound and other lignans from the Schisandraceae family represent a promising class of natural products with diverse and potent biological activities. While preliminary studies have highlighted their cytotoxic potential, further research is imperative to fully elucidate their therapeutic efficacy and mechanisms of action in other areas such as neuroprotection and hepatoprotection. Specifically, future studies should focus on obtaining precise quantitative data (e.g., IC50 and EC50 values) for pure this compound in various biological assays and delineating its specific molecular targets and effects on key signaling pathways. Such data will be invaluable for the rational design and development of novel therapeutics based on this fascinating class of natural compounds.

References

- 1. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]

An In-depth Review of Lignans from the Schisandraceae Family for Drug Development Professionals

The Schisandraceae family of plants, a cornerstone of traditional medicine, presents a rich reservoir of bioactive lignans. Among these, Heteroclitin B, a dibenzocyclooctadiene lignan, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related lignans, focusing on their chemical properties, isolation, biological activities, and underlying mechanisms of action to support further research and drug development endeavors.

Chemical Properties and Structure

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a central eight-membered ring formed by the dimerization of two phenylpropanoid units. The specific stereochemistry and substitutions on the aromatic rings and the cyclooctadiene core are crucial for its biological activity.

Isolation and Characterization

The isolation of this compound and similar lignans from plant material, typically the stems and fruits of Kadsura and Schisandra species, is a multi-step process requiring careful chromatographic separation.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on methods reported for the isolation of dibenzocyclooctadiene lignans from the Schisandraceae family.

Plant Material Extraction:

-

Air-dried and powdered plant material (e.g., stems of Kadsura heteroclita) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

Chromatographic Purification:

-

The chloroform or ethyl acetate fraction, typically enriched in lignans, is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the fractions.

-

Fractions containing compounds of interest are identified by thin-layer chromatography (TLC) analysis.

-

Further purification of the lignan-rich fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification to obtain pure this compound is often accomplished using semi-preparative high-performance liquid chromatography (HPLC).[1][2]

Structure Elucidation:

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.

Biological Activities of this compound and Related Lignans

Lignans from the Schisandraceae family, including this compound, have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against several human cancer cell lines. A study investigating the cytotoxic constituents from the stems of Schisandra pubescens found that a mixture of compounds including kadsufolin A, kadsufolin D, angeloylbinankadsurin A, and this compound showed significant cytotoxic activities.

| Cell Line | Cancer Type | GI50 (µg/mL) |

| A549 | Lung Carcinoma | 5.1–20.0 |

| DU145 | Prostate Carcinoma | 5.1–20.0 |

| KB | Epidermoid Carcinoma | 5.1–20.0 |

| HCT-8 | Ileocecal Adenocarcinoma | 5.1–20.0 |

Note: The specific GI50 value for this compound alone was not detailed in the available literature.

Neuroprotective Activity

While specific studies on the neuroprotective effects of this compound are limited, related lignans from the Schisandraceae family have shown promise in this area. The general experimental approach to assess neuroprotective activity often involves in vitro cell-based assays.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specific period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.[3][4][5]

-

Mechanism of Action Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and analyzing the expression of apoptosis-related proteins.

Hepatoprotective Activity

Experimental Protocol: In Vivo Hepatoprotection Assay in a Rat Model

-